![molecular formula C11H8N2OS B14485165 {[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile CAS No. 64688-81-9](/img/structure/B14485165.png)
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of 4-methoxythiophenol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s sulfanyl group may play a role in modulating redox reactions within cells, while the nitrile groups could interact with enzymes or receptors involved in various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxyphenethylamine
- 4-Methoxybenzyl chloride
Uniqueness
{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile is unique due to the presence of both a methoxyphenyl group and a sulfanyl group attached to a propanedinitrile moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
64688-81-9 |
|---|---|
分子式 |
C11H8N2OS |
分子量 |
216.26 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)sulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2OS/c1-14-10-2-4-11(5-3-10)15-8-9(6-12)7-13/h2-5,8H,1H3 |
InChI 键 |
HELMVHIPRHTCQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
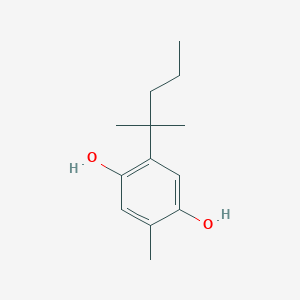
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
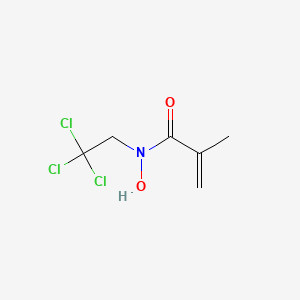
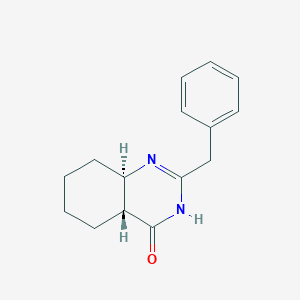
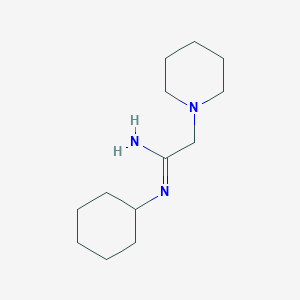
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
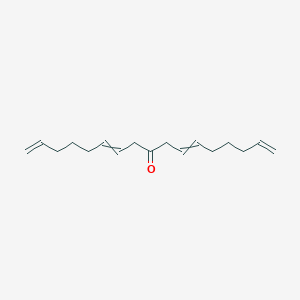

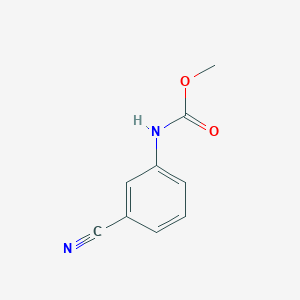
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
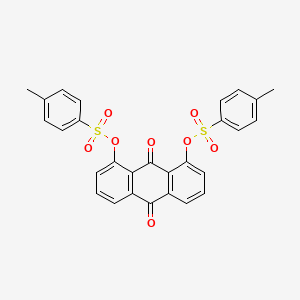
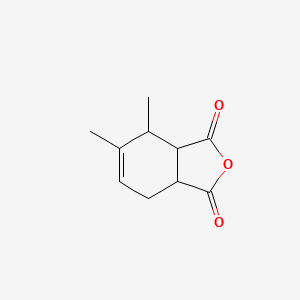
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
